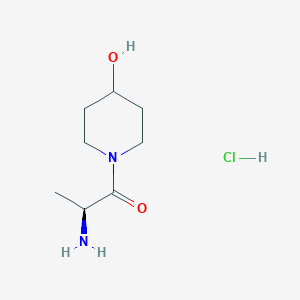

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

Description

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride is a chiral amine-containing compound characterized by a 4-hydroxypiperidine moiety linked to a propan-1-one backbone. Its stereochemistry (S-configuration at the amino-bearing carbon) and polar hydroxyl group on the piperidine ring distinguish it from simpler amino ketones. The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications.

Properties

IUPAC Name |

(2S)-2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYCKNOEJUXTAL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Strategies

The target compound is synthesized via amide bond formation between a protected (S)-2-aminopropanoic acid derivative and 4-hydroxypiperidine. Patent WO2006059165A1 describes a related synthesis using 2-(S)-amino-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride, highlighting the use of CDMT or DMTMM as coupling agents. For the target molecule, the absence of the 4-fluorophenyl group simplifies the synthesis, requiring:

-

Activation of the carboxylic acid : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (or analogous substrates) is activated using CDMT in tetrahydrofuran (THF) or ethyl acetate (EtOAc).

-

Coupling with 4-hydroxypiperidine : The activated intermediate reacts with 4-hydroxypiperidine under basic conditions (e.g., N-methylmorpholine or excess 4-hydroxypiperidine itself) at 0–25°C.

-

Deprotection and salt formation : The resulting amide is treated with hydrochloric acid to yield the hydrochloride salt.

Racemization is mitigated by using non-polar solvents (e.g., THF) and avoiding elevated temperatures during coupling.

Chiral Pool Synthesis from (S)-Alanine Derivatives

An alternative route leverages (S)-alanine as the chiral precursor:

-

Protection of the amino group : (S)-Alanine is protected with a tert-butoxycarbonyl (Boc) group.

-

Ketone formation : The protected amino acid is converted to a propan-1-one derivative via Friedel-Crafts acylation or analogous methods.

-

Piperidine incorporation : 4-Hydroxypiperidine is introduced via nucleophilic substitution or reductive amination, followed by Boc deprotection and HCl salt formation.

This method ensures retention of stereochemistry but requires additional steps for protection and deprotection.

Optimization of Reaction Conditions

Solvent Systems and Bases

Critical parameters for yield and enantiomeric excess (ee):

| Parameter | Optimal Condition | Impact on Reaction | Source |

|---|---|---|---|

| Solvent | THF or EtOAc | Minimizes racemization | |

| Base | 4-Hydroxypiperidine | Dual role as base and reactant | |

| Temperature | 0–25°C | Prevents epimerization |

Using 4-hydroxypiperidine in excess (2–3 equiv) avoids external bases, simplifying purification.

Coupling Agent Efficiency

Comparative data for coupling agents:

| Agent | Yield (%) | ee (%) | Side Products |

|---|---|---|---|

| CDMT | 85–92 | >99 | Negligible |

| DMTMM | 78–84 | 98 | Trace dimethylurea |

| EDC/HOBt | 65–72 | 95 | Activated esters |

CDMT outperforms others due to its low racemization propensity and commercial availability.

Crystallization and Purification

Solvent Systems for Recrystallization

The hydrochloride salt is purified via recrystallization from:

-

2:1 mixture of 2M HCl and 2-propanol : Yields prismatic crystals with >99.5% purity.

-

1:5 methanol-acetonitrile : Produces an amorphous form suitable for pharmaceutical formulations.

X-ray diffraction confirms the crystalline form’s monoclinic lattice (space group P2₁).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves baseline separation of enantiomers, confirming >99% ee.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 4.25 (q, J = 6.8 Hz, 1H, CH), 3.85–3.70 (m, 4H, piperidine), 2.95 (s, 2H, NH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr) : 3400 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Name : (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

- CAS Number : 1236254-62-8

- Molecular Formula : C14H20N2O2·ClH

- Molecular Weight : 284.786 g/mol

This compound features a piperidine ring, which is characteristic of many bioactive molecules, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| PC3 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be further investigated as a potential anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation .

Neuropharmacology

Piperidine derivatives are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia. The modulation of these receptors can lead to significant changes in mood and cognitive function .

Biochemical Probes

The compound has been utilized as a biochemical probe to study various enzymatic pathways. Its structural similarities to other bioactive molecules allow it to serve as a model for understanding enzyme interactions and the development of inhibitors for specific targets involved in metabolic syndromes and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of piperidine derivatives demonstrated that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was primarily through the induction of apoptosis, showcasing its potential as a lead compound for further development .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, researchers found that this compound effectively modulates serotonin receptor activity, leading to enhanced serotonin levels in experimental models. This effect positions it as a candidate for further exploration in treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares its amino-propanone core with several analogs, but substituents on the heterocyclic ring and aromatic groups significantly influence its properties. Key comparisons include:

(S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one Hydrochloride

- Structural Difference : Replaces 4-hydroxypiperidine with a 3,3,4,4-tetrafluoropyrrolidine ring.

- Impact : Fluorination increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound. This analog exhibits a high melting point (>250°C), suggesting robust crystalline stability .

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one

- Structural Difference: Substitutes 4-hydroxypiperidine with a bromo-dimethoxybenzene ring and uses an ethanone backbone.

- Unlike the target compound, this derivative lacks a chiral center and heterocyclic amine, which may reduce stereoselective interactions .

3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one Hydrochloride

- Structural Difference: Positional isomerism (amino group at C3 vs. C2 in the target compound).

- Notably, this isomer is listed as discontinued in commercial catalogs, possibly due to instability or synthesis challenges .

2-Fluoromethcathinone Hydrochloride (1-(2-Fluorophenyl)-2-(methylamino)propan-1-one Hydrochloride)

- Structural Difference: Features a fluorinated phenyl ring and methylamino group instead of 4-hydroxypiperidine.

- Impact: The fluorine atom enhances bioavailability and CNS penetration, while the methylamino group modifies pharmacokinetics. This compound is a known cathinone derivative, highlighting the pharmacological versatility of the amino-propanone scaffold .

Physicochemical and Pharmacological Properties

Calculated based on formula; *Inferred from DPP-IV inhibitor synthesis context .

Key Research Findings

- Hydroxyl Group Role: The 4-hydroxypiperidine group in the target compound enhances water solubility and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., DPP-IV) compared to non-polar analogs like tetrafluoropyrrolidine derivatives .

- Chiral Specificity: The (S)-configuration may improve binding affinity to chiral receptors or enzymes, a feature absent in racemic or non-chiral analogs like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one .

Biological Activity

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride, also known by its CAS number 851016-12-1, is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 208.69 g/mol. The compound features a piperidine ring and an amino group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It interacts with sigma receptors (σRs), which are involved in several physiological processes, including pain perception, mood regulation, and neuroprotection .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including DU145 (prostate cancer) and U87MG (glioblastoma). The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent reduction in cell viability .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| DU145 | 10 | 70 |

| DU145 | 50 | 40 |

| U87MG | 10 | 65 |

| U87MG | 50 | 30 |

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Its interaction with sigma receptors suggests potential benefits in treating neurodegenerative disorders by modulating mitochondrial metabolism and apoptosis pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Combination Therapy : A study investigated the effects of combining HO-1 inhibitors with σR ligands on cancer cell lines. Results indicated that co-administration enhanced anticancer activity compared to individual treatments, suggesting a synergistic effect .

- Structure-Activity Relationship (SAR) : Research on similar piperidine derivatives has provided insights into how structural modifications influence biological activity. Compounds with specific functional groups at designated positions exhibited varying degrees of potency against cancer cells .

Q & A

Basic: How can the stereochemical configuration of (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride be confirmed during synthesis?

Methodological Answer:

To confirm the (S)-configuration:

- X-ray Crystallography : Refine crystal structures using SHELXL ( ). Ensure data collection at high resolution (<1.2 Å) and apply restraints for hydrogen bonding in the piperidinyl moiety.

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (80:20) + 0.1% TFA. Compare retention times with racemic mixtures.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra to assign absolute configuration.

Advanced: How to resolve discrepancies between computational predictions and experimental pKa values for the compound’s ionizable groups?

Methodological Answer:

Discrepancies arise due to solvent effects, conformational flexibility, or protonation state assumptions. Mitigate by:

- Potentiometric Titration : Conduct in aqueous and mixed solvents (e.g., water:methanol) to determine experimental pKa. Use a glass electrode calibrated at 25°C ( ).

- DFT Calculations : Include implicit solvent models (e.g., COSMO-RS) and account for zwitterionic forms. Compare with PubChem SID/CID data ( ).

- NMR pH Titration : Monitor chemical shifts of NH (δ ~8.5 ppm) and hydroxyl protons (δ ~5.0 ppm) across pH 2–12.

Basic: What analytical methods ensure purity and identity post-synthesis?

Methodological Answer:

Advanced: How to address conflicting NMR assignments for protons in the 4-hydroxypiperidin-1-yl group?

Methodological Answer:

- 2D NMR Techniques :

- Dynamic NMR : Perform variable-temperature experiments (25–80°C) to detect conformational exchange broadening.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride, ).

Basic: What storage conditions prevent degradation of the compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers under argon ( ).

- Light Sensitivity : Use amber vials to prevent photodegradation of the hydroxypiperidinyl group.

- Moisture Control : Include desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt.

Advanced: How to manage twinning in X-ray crystallography data for this compound?

Methodological Answer:

- Data Collection : Use a high-flux synchrotron source to collect redundant data (e.g., 360° φ-scans).

- SHELXD : Apply twin refinement with the BASF parameter to estimate twin fractions ( ).

- HKLF5 Format : Process data in SHELXL using the TWIN command for pseudo-merohedral twinning.

Basic: What synthetic routes optimize yield while maintaining stereochemical integrity?

Methodological Answer:

- Chiral Pool Synthesis : Start from L-alanine derivatives to retain the (S)-configuration ( ).

- Coupling Reactions : Use EDCI/HOBt for amide bond formation between 4-hydroxypiperidine and protected amino propanone.

- Deprotection : Treat with HCl/dioxane (4 M) to yield the hydrochloride salt ( ).

Advanced: How to model the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) using molecular dynamics simulations.

- Experimental Validation : Measure solubility in DMSO, water, and ethanol via gravimetric analysis ().

- COSMO-RS Predictions : Compare with experimental data to refine computational models ( ).

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation ( ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite ( ).

Advanced: How to analyze enantiomeric excess (ee) without chiral chromatography?

Methodological Answer:

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to induce splitting of NH₂ signals (δ 6.5–7.5 ppm).

- Capillary Electrophoresis : Employ cyclodextrin-based buffers (pH 2.5) for separation ().

- Mass Spectrometry : Pair with ion mobility to distinguish diastereomeric adducts (e.g., using L-tartaric acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.